(1,5,8-trimethyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl N-phenylcarbamate
Overview
Description
(1,5,8-trimethyl-2-oxabicyclo[222]octan-4-yl)methyl N-phenylcarbamate is a synthetic organic compound known for its unique bicyclic structure This compound is characterized by the presence of a carbamate group attached to a bicyclic ring system, which includes an oxygen atom and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5,8-trimethyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl N-phenylcarbamate typically involves multiple steps:
Formation of the Bicyclic Ring System: The initial step involves the synthesis of the bicyclic ring system. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the oxygen atom and methyl groups.
Introduction of the Carbamate Group: The next step involves the introduction of the carbamate group. This is typically done by reacting the bicyclic intermediate with an isocyanate derivative, such as phenyl isocyanate, under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, high-throughput reactors, and continuous flow processes to scale up the production.
Chemical Reactions Analysis
Types of Reactions
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can be carried out to replace the phenyl group with other substituents, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates with different alkyl or aryl groups.
Scientific Research Applications
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl N-phenylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1,5,8-trimethyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl N-phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The bicyclic structure provides stability and specificity to the compound, allowing it to selectively target certain pathways.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: A bromide salt used as a disinfectant and antiseptic.
Uniqueness
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl N-phenylcarbamate is unique due to its bicyclic structure and the presence of both carbamate and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl N-phenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-13-9-17(3)10-14(2)18(13,12-22-17)11-21-16(20)19-15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCHRXKTPFRXAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(C1(CO2)COC(=O)NC3=CC=CC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322053 | |
Record name | (1,5,8-trimethyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl N-phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801198 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331676-78-9 | |
Record name | (1,5,8-trimethyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl N-phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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